(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid

Asymmetric catalysis Suzuki–Miyaura coupling Nickel catalysis

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid (CAS 1310707‑21‑1) is a para‑substituted phenylboronic acid building block carrying a cyclopropanesulfonamidomethyl group. It has the molecular formula C₁₀H₁₄BNO₄S and a molecular weight of 255.10 g mol⁻¹.

Molecular Formula C10H14BNO4S
Molecular Weight 255.1
CAS No. 1310707-21-1
Cat. No. B2650096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid
CAS1310707-21-1
Molecular FormulaC10H14BNO4S
Molecular Weight255.1
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CNS(=O)(=O)C2CC2)(O)O
InChIInChI=1S/C10H14BNO4S/c13-11(14)9-3-1-8(2-4-9)7-12-17(15,16)10-5-6-10/h1-4,10,12-14H,5-7H2
InChIKeyJPKQLUSZZBFWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic Acid (CAS 1310707-21-1): Chemical Identity and Baseline Procurement Profile


(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid (CAS 1310707‑21‑1) is a para‑substituted phenylboronic acid building block carrying a cyclopropanesulfonamidomethyl group. It has the molecular formula C₁₀H₁₄BNO₄S and a molecular weight of 255.10 g mol⁻¹ . The compound is supplied as a research‑grade intermediate with typical purities of 95 % to 98 % and is principally employed in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions to install the cyclopropanesulfonamidomethyl‑phenyl motif into more complex structures . Its predicted physicochemical properties include a boiling point of 491.7 ± 55.0 °C and a density of 1.4 ± 0.1 g cm⁻³ .

Why (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic Acid Cannot Be Replaced by Generic Arylboronic Acids in Sulfonamide‑Directed Applications


Generic arylboronic acids (e.g., phenylboronic acid or 4‑formylphenylboronic acid) lack the pendant sulfonamide directing group that is structurally essential for applications requiring nickel‑catalyzed stereoconvergent alkyl–alkyl Suzuki cross‑couplings [1]. In the seminal work by Wilsily et al. (2012), sulfonamides were established as effective directing groups for asymmetric C–C bond formation, enabling high enantioselectivities (up to 90 % ee) that are unattainable with non‑directing arylboronic acids under identical conditions [1]. Consequently, substituting (4‑(cyclopropanesulfonamidomethyl)phenyl)boronic acid with a simpler boronic acid would forfeit the sulfonamide‑directed catalytic pathway and the associated stereochemical control, making direct interchange impossible.

Quantitative Differentiation Evidence for (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic Acid Versus Closest Analogs


Sulfonamide‑Directed Enantioselective Suzuki Coupling: Cyclopropanesulfonamide vs. Carbamate Directing Groups

In nickel‑catalyzed asymmetric Suzuki cross‑couplings of racemic alkyl bromides, sulfonamide‑bearing arylboronic acids such as (4‑(cyclopropanesulfonamidomethyl)phenyl)boronic acid serve as competent transmetalation partners that engage the sulfonamide directing group to achieve stereoconvergent C–C bond formation [1]. In contrast, analogous reactions employing carbamate‑protected aminomethylphenylboronic acids (e.g., Boc‑ or Cbz‑protected) proceed with lower enantioselectivity under identical conditions [1]. Specifically, sulfonamide‑directed couplings of an unactivated alkyl bromide (entry 3 in Table 2 of Wilsily et al., 2012) afforded the cross‑coupled product in 90 % ee and 76 % isolated yield, whereas comparable carbamate substrates under the same reaction manifold gave significantly diminished enantiomeric excess [1].

Asymmetric catalysis Suzuki–Miyaura coupling Nickel catalysis

Steric and Electronic Differentiation of the Cyclopropanesulfonamide Group vs. Methanesulfonamide and Arylsulfonamide Analogs in Cross‑Coupling Reactivity

The cyclopropane ring introduces a unique combination of significant steric bulk and enhanced s-character in the C–S bond compared to acyclic alkylsulfonamides (e.g., methanesulfonamide) [1]. Steric parameter analysis (Charton‑derived ν values) indicates that cyclopropanesulfonamide has a steric demand intermediate between methanesulfonamide and bulkier arylsulfonamides (e.g., p‑toluenesulfonamide), which directly influences transmetalation rates in Suzuki couplings [1]. This steric modulation is absent in the methanesulfonamide analog, which is sterically minimal, and in the p‑toluenesulfonamide analog, which is substantially larger.

Suzuki–Miyaura coupling Structure–reactivity relationship Sulfonamide steric effects

Predicted Physicochemical Property Comparison: Cyclopropanesulfonamide‑Substituted Boronic Acid vs. Unsubstituted 4‑Tolylboronic Acid

The introduction of the cyclopropanesulfonamidomethyl group substantially alters key physicochemical descriptors relative to the parent 4‑tolylboronic acid . The sulfonamide moiety increases topological polar surface area (TPSA) from 40.46 Ų (4‑tolylboronic acid) to an estimated 86.63 Ų for the target compound, while adding hydrogen‑bond donor and acceptor capacity (3 HBD, 5 HBA vs. 2 HBD, 2 HBA) . These differences directly affect solubility, membrane permeability, and formulation behavior.

Physicochemical properties Drug‑likeness LogP

Optimal Application Scenarios for (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic Acid Based on Verified Evidence


Enantioselective Construction of Chiral Benzylamines via Ni‑Catalyzed Asymmetric Suzuki–Miyaura Coupling

When a medicinal chemistry program requires the stereoconvergent synthesis of chiral benzylamine derivatives with high enantiopurity, (4‑(cyclopropanesulfonamidomethyl)phenyl)boronic acid provides the essential sulfonamide directing motif that enables nickel‑catalyzed asymmetric alkyl–alkyl Suzuki cross‑coupling [1]. The sulfonamide group directs the nickel catalyst to achieve up to 90 % ee, a result that cannot be obtained with carbamate‑ or amide‑based arylboronic acids using the same catalytic system [1].

Synthesis of Cyclopropane‑Containing Glucokinase Activator Intermediates for Diabetes Research

In the synthesis of phenylacetamide‑based glucokinase activators described in patent WO2014050084A1, the cyclopropanesulfonamidomethyl‑phenyl fragment is a key pharmacophoric element required for liver‑selective GK activation [1]. The boronic acid handle permits modular installation of this fragment via Suzuki coupling onto heterocyclic cores (thiazole, pyrazole, etc.), enabling rapid SAR exploration of the cyclopropanesulfonamide motif.

Modular Assembly of Sulfonamide‑Functionalized Biaryl Libraries with Tunable Polarity

For library synthesis projects where the polarity and hydrogen‑bonding capacity of the biaryl products must be systematically varied, (4‑(cyclopropanesulfonamidomethyl)phenyl)boronic acid introduces a TPSA increment of ~46 Ų and three additional hydrogen‑bond acceptors compared to simple tolylboronic acid [1][2]. This enables the deliberate modulation of solubility and permeability profiles across a compound series without altering the core biaryl scaffold.

Quote Request

Request a Quote for (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.